molecular formula C20H25N3O4 B4048728 [2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol

[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol

Cat. No.: B4048728
M. Wt: 371.4 g/mol
InChI Key: NYNMIQXMHBKILX-UHFFFAOYSA-N
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Description

[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.18450629 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acylation and Derivative Formation

  • The process of acylation, involving compounds similar in structure or reactivity to "[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol", has been explored to produce fullerene derivatives. These derivatives show promise in various applications, including materials science and pharmaceuticals (Zhang et al., 2002).

Electrooxidative Cyclization

  • Electrooxidative methods have been used to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from compounds structurally similar to the one . This demonstrates the compound's potential in facilitating the synthesis of complex cyclic structures, which could be of interest in medicinal chemistry (Okimoto et al., 2012).

Synthesis of Novel Derivatives

  • Research on the synthesis of novel hybrid derivatives, incorporating elements of the compound , showcases its versatility in creating new chemical entities. These findings could contribute to the development of new therapeutic agents or materials (Ghandi et al., 2016).

Molecular Interaction Studies

  • The compound's structure has facilitated studies on molecular interactions, particularly as an antagonist in receptor binding. This research is crucial for understanding the compound's potential therapeutic applications and its role in drug discovery (Shim et al., 2002).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

  • Compounds structurally related to "this compound" have been synthesized and studied for their applications as fluorescent logic gates. These findings have implications for the development of new diagnostic tools and sensors (Gauci & Magri, 2022).

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[4-[[2-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-18-8-7-17(19(21-18)27-2)20(25)23-11-9-22(10-12-23)13-15-5-3-4-6-16(15)14-24/h3-8,24H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMIQXMHBKILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
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[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
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[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
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[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol

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